![molecular formula C9H10O2S B1655753 Ethyl 3-sulfanylbenzoate CAS No. 41651-93-8](/img/structure/B1655753.png)
Ethyl 3-sulfanylbenzoate
Overview
Description
Ethyl 3-sulfanylbenzoate (E3SB) is an important organic compound that has been used in a variety of scientific and industrial applications. It is a colorless, water-soluble, and odorless compound with a molecular weight of 246.3 g/mol. It has been used as a reagent in organic synthesis, a catalyst in the production of pharmaceuticals, and a substrate in the production of organosulfur compounds. It has also been studied for its potential use in the treatment of various diseases and conditions.
Scientific Research Applications
Ethyl 3-sulfanylbenzoate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the production of a variety of organosulfur compounds. It has also been used as a catalyst in the production of pharmaceuticals and as a substrate in the production of organosulfur compounds. Additionally, it has been studied for its potential use in the treatment of various diseases and conditions, such as cancer, diabetes, and inflammation.
Mechanism Of Action
The mechanism of action of Ethyl 3-sulfanylbenzoate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of inflammatory mediators. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, which may help to reduce inflammation and oxidative stress.
Biochemical and Physiological Effects
Ethyl 3-sulfanylbenzoate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. Additionally, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase and lipoxygenase.
Advantages And Limitations For Lab Experiments
Ethyl 3-sulfanylbenzoate has several advantages and limitations for use in lab experiments. The main advantage is that it is a relatively inexpensive and easy to synthesize compound. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safe to handle and store. However, it is not very soluble in water and has a low boiling point, making it difficult to use in some experiments.
Future Directions
There are several potential future directions for the use of Ethyl 3-sulfanylbenzoate. One potential direction is to further study its potential use in the treatment of various diseases and conditions. Additionally, it could be further studied for its potential use as a catalyst in the production of pharmaceuticals. Additionally, it could be studied for its potential use as a substrate in the production of organosulfur compounds. Finally, it could be studied for its potential use in the production of other organic compounds.
properties
IUPAC Name |
ethyl 3-sulfanylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-2-11-9(10)7-4-3-5-8(12)6-7/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGANYRZUHNIRAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30528424 | |
Record name | Ethyl 3-sulfanylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30528424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-sulfanylbenzoate | |
CAS RN |
41651-93-8 | |
Record name | Ethyl 3-sulfanylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30528424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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